OP-3633

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C30H39NO2 |

|---|---|

Molekulargewicht |

445.6 g/mol |

IUPAC-Name |

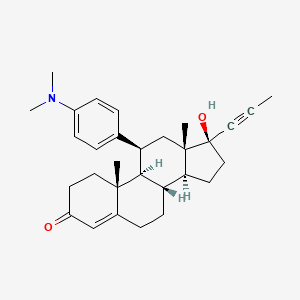

(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H39NO2/c1-6-15-30(33)17-14-26-24-12-9-21-18-23(32)13-16-28(21,2)27(24)25(19-29(26,30)3)20-7-10-22(11-8-20)31(4)5/h7-8,10-11,18,24-27,33H,9,12-14,16-17,19H2,1-5H3/t24-,25+,26-,27+,28-,29-,30-/m0/s1 |

InChI-Schlüssel |

LJUSMSPTDKGAFT-LMNHVJTASA-N |

Isomerische SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C5=CC=C(C=C5)N(C)C)C)O |

Kanonische SMILES |

CC#CC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)C5=CC=C(C=C5)N(C)C)C)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of OP-3633

For Researchers, Scientists, and Drug Development Professionals

Abstract

OP-3633 is a novel, potent, and selective steroidal antagonist of the glucocorticoid receptor (GR). Developed through structure-based modifications of mifepristone, this compound exhibits a superior selectivity profile, particularly against the progesterone receptor (PR) and androgen receptor (AR), alongside an improved cytochrome P450 (CYP) inhibition profile and enhanced pharmacokinetic properties.[1][2][3][4][5][6] Preclinical data demonstrates its ability to substantially inhibit GR-mediated transcriptional activity, suggesting its potential as a therapeutic candidate for preventing or reversing therapy resistance in cancer.[1][3][4][6] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, the signaling pathways it modulates, and the experimental methodologies used to characterize it.

Core Mechanism of Action: Glucocorticoid Receptor Antagonism

This compound functions as a competitive antagonist of the glucocorticoid receptor.[1][3] The primary mechanism involves this compound binding to the ligand-binding domain (LBD) of the GR, preventing the conformational changes necessary for receptor activation. This inhibition blocks the downstream signaling cascade that is normally initiated by the binding of endogenous glucocorticoids like cortisol.

The classical glucocorticoid signaling pathway begins with the binding of a glucocorticoid agonist to the GR, which resides in the cytoplasm in a complex with heat shock proteins (HSPs). Ligand binding triggers the dissociation of HSPs, leading to the translocation of the GR into the nucleus. Once in the nucleus, the GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. This compound disrupts this process by preventing the initial activation and subsequent nuclear translocation of the GR, thus inhibiting the transcription of GR target genes.

Quantitative Data: In Vitro Activity and Selectivity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Glucocorticoid Receptor Antagonist Activity

| Assay Type | Cell Line | Parameter | Value |

| GR Transcriptional Activity | - | IC50 | 29 nM |

Table 2: Selectivity Profile Against Other Steroid Receptors

| Receptor | Assay Type | Cell Line | Parameter | Value |

| Progesterone Receptor (PR) | Agonism | - | EC50 | >2500 nM |

| Androgen Receptor (AR) | Antagonism | CHO-K1 | IC50 | 1135 nM |

Signaling Pathway

The following diagram illustrates the canonical glucocorticoid receptor signaling pathway and the point of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Assays

4.1.1. GR Transcriptional Activity Assay

-

Objective: To determine the potency of this compound in inhibiting glucocorticoid receptor-mediated gene transcription.

-

Methodology:

-

A stable cell line co-transfected with a luciferase reporter gene under the control of a GR-responsive promoter and a constitutively expressed GR is used.

-

Cells are plated in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with a constant concentration of a GR agonist (e.g., dexamethasone) and varying concentrations of this compound.

-

Following an incubation period, a luciferase assay reagent is added to the cells.

-

Luminescence, which is proportional to the level of luciferase expression and thus GR transcriptional activity, is measured using a luminometer.

-

The IC50 value, representing the concentration of this compound that inhibits 50% of the GR-mediated transcriptional activity, is calculated from the dose-response curve.

-

4.1.2. PR Agonist and AR Antagonist Assays

-

Objective: To assess the selectivity of this compound by measuring its activity at the progesterone and androgen receptors.

-

Methodology:

-

PR Agonist Assay: A similar luciferase reporter assay is employed, using a cell line expressing the progesterone receptor and a PR-responsive reporter gene. Cells are treated with varying concentrations of this compound alone to determine if it can activate the receptor. The EC50 value, the concentration at which 50% of the maximal response is observed, is determined.

-

AR Antagonist Assay: A cell line (e.g., CHO-K1) expressing the androgen receptor and an AR-responsive reporter gene is used. Cells are treated with a constant concentration of an AR agonist (e.g., dihydrotestosterone) and varying concentrations of this compound. The IC50 value for AR antagonism is then calculated.

-

In Vivo Xenograft Study

Objective: To evaluate the in vivo efficacy of this compound in a GR-positive tumor model.

Experimental Workflow Diagram

-

Animal Model: Female immunodeficient mice (e.g., NOD-SCID).

-

Cell Line: HCC1806, a human triple-negative breast cancer cell line known to be GR-positive.

-

Protocol:

-

HCC1806 cells are cultured in appropriate media and harvested during the exponential growth phase.

-

A suspension of HCC1806 cells is subcutaneously injected into the flank of each mouse.

-

Tumor growth is monitored regularly. When tumors reach a specified average volume, the mice are randomized into treatment and control groups.

-

The treatment group receives this compound, typically administered orally, at a predetermined dose and schedule. The control group receives a vehicle solution.

-

Tumor volumes and body weights are measured throughout the study to assess efficacy and toxicity.

-

At the end of the study, tumors are excised, and downstream markers of GR transcriptional activity are analyzed to confirm the mechanism of action in vivo.

-

Conclusion

This compound is a highly potent and selective glucocorticoid receptor antagonist. Its mechanism of action is centered on the direct inhibition of GR, leading to a blockade of GR-mediated gene transcription. The in vitro and in vivo data strongly support its development as a potential therapeutic agent, particularly in oncology, where GR signaling has been implicated in treatment resistance. The enhanced selectivity of this compound over other steroid hormone receptors represents a significant improvement over first-generation GR antagonists.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 3. oricpharma.com [oricpharma.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

OP-3633 as a selective glucocorticoid receptor antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

OP-3633 is a potent and selective steroidal antagonist of the glucocorticoid receptor (GR) developed through structure-based modifications of mifepristone.[1][2][3][4] It demonstrates enhanced selectivity against the progesterone receptor (PR) and androgen receptor (AR), along with an improved cytochrome P450 inhibition profile and better pharmacokinetic properties compared to its parent compound.[1][2][3][4][5] These characteristics make this compound a promising candidate for clinical evaluation in contexts where GR inhibition is desirable, such as overcoming therapy resistance in cancer.[1][3][4][5] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of this compound

| Receptor | Assay Type | Metric | Value |

| Glucocorticoid Receptor (GR) | Antagonist Activity | IC50 | 29 nM[2] |

| Progesterone Receptor (PR) | Agonist Activity | EC50 | > 2500 nM[2] |

| Androgen Receptor (AR) | Antagonist Activity | IC50 | 1135 nM[2] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Route of Administration | Dose (mg/kg) | Value | Units |

| Half-life (t1/2) | Intravenous | 1 | 2.3 | hours |

| Clearance (CL) | Intravenous | 1 | 1.8 | L/h/kg |

| Volume of Distribution (Vdss) | Intravenous | 1 | 3.9 | L/kg |

| Bioavailability (F) | Oral | 10 | 45 | % |

Data extracted from the primary research publication by Du et al. (2019).

Table 3: Cytochrome P450 Inhibition Profile of this compound

| CYP Isoform | Inhibition at 10 µM |

| CYP1A2 | Not specified |

| CYP2C9 | Not specified |

| CYP2D6 | Not specified |

| CYP3A4 | Low |

Qualitative data from the primary research publication by Du et al. (2019), which indicates an improved profile over mifepristone.

Experimental Protocols

1. GR, PR, and AR In Vitro Assays

-

Objective: To determine the potency and selectivity of this compound as a GR antagonist and to assess its off-target effects on PR and AR.

-

Methodology:

-

Cell Lines: Human embryonic kidney (HEK293) cells co-transfected with plasmids encoding the respective full-length human receptors (GR, PR, or AR) and a luciferase reporter gene under the control of a hormone-responsive element.

-

GR Antagonist Assay: Cells were incubated with a fixed concentration of the GR agonist dexamethasone and varying concentrations of this compound.

-

PR Agonist Assay: Cells were incubated with varying concentrations of this compound to assess for any agonist activity.

-

AR Antagonist Assay: Cells were incubated with the AR agonist dihydrotestosterone (DHT) and varying concentrations of this compound.

-

Data Analysis: Luciferase activity was measured as a readout of receptor activation. IC50 (for antagonist activity) and EC50 (for agonist activity) values were calculated from the dose-response curves.

-

2. Pharmacokinetic Studies in Mice

-

Objective: To evaluate the pharmacokinetic properties of this compound following intravenous and oral administration.

-

Methodology:

-

Animals: Male CD-1 mice.

-

Intravenous Administration: this compound was administered as a single bolus dose via the tail vein.

-

Oral Administration: this compound was administered by oral gavage.

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analysis: Plasma concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters, including half-life, clearance, volume of distribution, and bioavailability, were calculated using non-compartmental analysis.

-

3. Cytochrome P450 Inhibition Assay

-

Objective: To assess the potential of this compound to inhibit major cytochrome P450 isoforms.

-

Methodology:

-

System: Human liver microsomes.

-

Procedure: this compound was incubated with human liver microsomes and a panel of CYP-specific probe substrates.

-

Analysis: The formation of metabolites of the probe substrates was measured by LC-MS/MS.

-

Data Analysis: The inhibitory effect of this compound on each CYP isoform was determined by comparing the metabolite formation in the presence and absence of the compound.

-

4. In Vivo Tumor Xenograft Model

-

Objective: To evaluate the in vivo efficacy of this compound in a GR-positive cancer model.

-

Methodology:

-

Cell Line: HCC1806, a human triple-negative breast cancer cell line with high GR expression.

-

Animals: Immunocompromised mice.

-

Procedure: HCC1806 cells were implanted subcutaneously into the mice. Once tumors were established, mice were treated with this compound or vehicle control.

-

Endpoints: Tumor growth was monitored over time. At the end of the study, tumors were excised and analyzed for biomarkers of GR target gene engagement.

-

Visualizations

Caption: Mechanism of action of this compound as a GR antagonist.

Caption: Experimental workflow for the preclinical characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oricpharma.com [oricpharma.com]

- 5. Targeting Androgen, Thyroid Hormone, and Vitamin A and D Receptors to Treat Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

OP-3633: A Technical Overview of a Novel Glucocorticoid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

OP-3633 is a potent and selective steroidal antagonist of the glucocorticoid receptor (GR) discovered through structure-based modifications of mifepristone.[1][2][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of GR antagonism. This compound demonstrates significantly improved selectivity for the GR over the progesterone receptor (PR) and androgen receptor (AR), coupled with a more favorable cytochrome P450 (CYP) inhibition profile and enhanced pharmacokinetic properties compared to its parent compound, mifepristone.[1][3][4] Preclinical studies in a triple-negative breast cancer (TNBC) xenograft model have shown substantial inhibition of GR-mediated transcriptional activity, highlighting its potential as a therapeutic agent in oncology and other GR-driven pathologies.[2][3]

Introduction

The glucocorticoid receptor is a ubiquitously expressed nuclear receptor that plays a critical role in a wide array of physiological processes, including metabolism, inflammation, and stress response. Dysregulation of GR signaling has been implicated in the pathophysiology of numerous diseases, including metabolic syndromes, psychiatric disorders, and cancer. In oncology, GR activation has been linked to resistance to chemotherapy and targeted therapies in various solid tumors. This has spurred the development of GR antagonists as a promising therapeutic strategy to overcome treatment resistance.

Mifepristone, the first-in-class GR antagonist, has shown clinical activity but is limited by its off-target effects, particularly its strong antagonism of the progesterone receptor and its inhibition of cytochrome P450 enzymes, leading to potential drug-drug interactions. This compound was developed to address these limitations by offering a more selective and safer profile for GR antagonism.

Discovery and Synthesis

The discovery of this compound stemmed from a structure-based drug design program aimed at improving the selectivity and pharmaceutical properties of mifepristone.[1][2][3] A key modification involved the introduction of a methyl group at the C10 position of the steroidal backbone, which was found to significantly impact the binding affinity for the progesterone and androgen receptors.[2][3][5]

A general synthetic scheme for this compound begins with the conversion of adrenosterone to a bis-ketal intermediate.[5] The carbonyl group is then converted to an enol nonaflate, followed by a series of reactions to introduce the desired side chains at the C11 and C17 positions.[5] The final steps involve deprotection and purification to yield this compound.[5]

Mechanism of Action

This compound is a competitive antagonist of the glucocorticoid receptor. It binds to the ligand-binding domain of the GR, preventing the binding of endogenous glucocorticoids like cortisol and synthetic glucocorticoids like dexamethasone. This blockade of ligand binding inhibits the subsequent conformational changes in the receptor that are necessary for its translocation to the nucleus and the regulation of target gene transcription. The primary mechanism of action involves the inhibition of GR-mediated transcriptional activation.

The signaling pathway for GR activation and its inhibition by this compound is depicted below:

Quantitative Data

In Vitro Receptor Binding and Activity

The selectivity of this compound was evaluated in a series of in vitro assays. The following table summarizes the key findings.

| Receptor | Assay Type | Metric | This compound | Mifepristone | Reference |

| Glucocorticoid Receptor (GR) | Antagonist Activity | IC50 | 29 nM | - | [4] |

| Progesterone Receptor (PR) | Agonist Activity | EC50 | >2500 nM | - | [4] |

| Androgen Receptor (AR) | Antagonist Activity | IC50 | 1135 nM | - | [4] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

These data demonstrate that this compound is a potent GR antagonist with significantly reduced activity at the PR and AR compared to mifepristone, indicating a superior selectivity profile.

Cytochrome P450 Inhibition

The potential for drug-drug interactions was assessed by evaluating the inhibitory activity of this compound against key cytochrome P450 enzymes.

| CYP Isoform | Metric | This compound | Mifepristone | Reference |

| CYP3A4 | IC50 | >10 µM | ~3.5 µM | [5][6] |

| CYP2C8 | % Inhibition at 10 µM | Low | High | [5] |

Data for mifepristone is provided for comparative purposes.

This compound exhibits a markedly improved CYP inhibition profile compared to mifepristone, suggesting a lower risk of clinically relevant drug-drug interactions.[5]

Preclinical Pharmacokinetics

Pharmacokinetic parameters of this compound were evaluated in preclinical species. While specific values for oral bioavailability, half-life, and clearance are not publicly available, studies have reported that this compound possesses "significantly improved pharmacokinetic properties" compared to mifepristone.[1][3]

In Vivo Efficacy

The antitumor activity of this compound was evaluated in a GR-positive HCC1806 triple-negative breast cancer xenograft model. Treatment with this compound resulted in "substantial inhibition of GR transcriptional activity".[2][3] While specific tumor growth inhibition data is not detailed in the available literature, these findings support the in vivo activity of this compound as a GR antagonist.

Experimental Protocols

Luciferase Reporter Gene Assay for GR Antagonist Activity

This assay is used to determine the potency of compounds in inhibiting GR-mediated gene transcription.

Workflow:

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells, or another suitable cell line, are stably transfected with an expression vector for the human glucocorticoid receptor and a reporter plasmid containing a glucocorticoid response element (GRE) driving the expression of the firefly luciferase gene.

-

Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Addition: The following day, the culture medium is replaced with a medium containing serial dilutions of this compound or a vehicle control.

-

Agonist Stimulation: After a pre-incubation period with the test compound, a fixed concentration of a GR agonist (e.g., dexamethasone) is added to all wells except for the negative control wells.

-

Incubation: The plates are incubated for a sufficient period (e.g., 18-24 hours) to allow for the expression of the luciferase reporter gene.

-

Lysis: The cells are lysed using a suitable lysis buffer to release the cellular contents, including the expressed luciferase enzyme.

-

Luminescence Measurement: The cell lysates are transferred to an opaque 96-well plate, and a luciferase assay reagent containing the substrate (luciferin) is added. The resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the level of GR-mediated gene transcription. The percentage of inhibition by this compound at each concentration is calculated relative to the dexamethasone-stimulated control. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.

Cytochrome P450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP450 enzymes, which is crucial for predicting drug-drug interactions.

Workflow:

Detailed Methodology:

-

Reagents: Human liver microsomes (HLM) are used as the source of CYP enzymes. A specific probe substrate for each CYP isoform to be tested is selected (e.g., midazolam for CYP3A4, amodiaquine for CYP2C8). An NADPH-regenerating system is required to support the enzymatic reaction.

-

Incubation: A reaction mixture containing HLM, the NADPH-regenerating system, and varying concentrations of this compound (or a positive control inhibitor) in a suitable buffer is prepared.

-

Reaction Initiation: Following a brief pre-incubation period, the reaction is initiated by the addition of the CYP probe substrate.

-

Reaction Termination: The incubation is carried out at 37°C for a specific time, after which the reaction is terminated by the addition of a quenching solvent, such as acetonitrile.

-

Sample Processing: The samples are then centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The amount of metabolite formed from the probe substrate is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The rate of metabolite formation in the presence of this compound is compared to that of the vehicle control. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

Conclusion

This compound is a promising, highly selective glucocorticoid receptor antagonist that has been rationally designed to overcome the limitations of earlier-generation compounds. Its potent GR antagonism, coupled with an improved selectivity and safety profile, makes it an attractive candidate for further development in therapeutic areas where GR signaling is a key driver of disease, particularly in oncology for overcoming therapy resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 5. oricpharma.com [oricpharma.com]

- 6. Antiprogestin-mediated inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of OP-3633 in Blocking Glucocorticoid Receptor Transcriptional Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OP-3633 is a potent and selective steroidal antagonist of the glucocorticoid receptor (GR), a key regulator of transcription involved in a myriad of physiological processes, including inflammation, metabolism, and cell proliferation. This technical guide provides an in-depth overview of the mechanism by which this compound blocks GR-mediated transcriptional activity. It consolidates quantitative data on its efficacy and selectivity, details the experimental protocols for its evaluation, and visualizes the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating GR antagonism as a therapeutic strategy.

Introduction to Glucocorticoid Receptor Signaling

The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to its endogenous ligand cortisol or synthetic glucocorticoids, translocates to the nucleus. In the nucleus, the GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the activation or repression of gene transcription. This regulation of gene expression mediates the diverse physiological and pharmacological effects of glucocorticoids. Dysregulation of GR signaling is implicated in various diseases, making it a critical target for therapeutic intervention.

This compound: A Potent and Selective GR Antagonist

This compound is a steroidal molecule designed to competitively bind to the GR and inhibit its transcriptional activity. Its efficacy and selectivity have been characterized through a series of in vitro assays.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative metrics for this compound's biological activity.

Table 1: In Vitro Potency of this compound against the Glucocorticoid Receptor

| Parameter | Value (nM) | Assay Type |

| IC50 | 29 | GR Transcriptional Activity Inhibition |

Table 2: Selectivity Profile of this compound

| Receptor | Parameter | Value (nM) |

| Progesterone Receptor (PR) | EC50 (agonism) | > 2500 |

| Androgen Receptor (AR) | IC50 (antagonism) | 1135 |

Data sourced from MedchemExpress and Du X, et al. J Med Chem. 2019.[1]

These data highlight that this compound is a potent inhibitor of GR transcriptional activity with significant selectivity over the progesterone and androgen receptors.[1]

Mechanism of Action: Blocking GR Transcriptional Activity

This compound functions as a competitive antagonist of the glucocorticoid receptor. Its mechanism of action involves binding to the ligand-binding domain of the GR, which prevents the conformational changes necessary for the receptor's activation and subsequent transcriptional regulation of target genes.

Figure 1. Signaling pathway of GR activation and inhibition by this compound.

Experimental Protocols

In Vitro GR Transcriptional Activity Assay (Reporter Gene Assay)

This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of the glucocorticoid receptor.

Materials:

-

Mammalian cells (e.g., HEK293)

-

Expression vector for human GR

-

Reporter plasmid containing a luciferase gene under the control of a GR-responsive promoter (containing GREs)

-

Transfection reagent

-

Dexamethasone (as agonist)

-

This compound (test compound)

-

Cell culture medium and reagents

-

Luminometer

Protocol:

-

Cell Seeding: Seed mammalian cells in a 96-well plate at a suitable density.

-

Transfection: Co-transfect the cells with the GR expression vector and the GRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor and reporter expression.

-

Compound Treatment: Treat the cells with a fixed concentration of dexamethasone (agonist) and varying concentrations of this compound. Include appropriate controls (vehicle, dexamethasone alone).

-

Incubation: Incubate the treated cells for 18-24 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percent inhibition of GR transcriptional activity for each concentration of this compound and determine the IC50 value.

Figure 2. Experimental workflow for the GR transcriptional activity assay.

In Vivo Xenograft Model: HCC1806 Triple-Negative Breast Cancer

This in vivo model is used to assess the anti-tumor efficacy of this compound in a GR-positive cancer context.

Materials:

-

HCC1806 triple-negative breast cancer cells

-

Immunocompromised mice (e.g., NOD/SCID)

-

Matrigel

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Cell Culture: Culture HCC1806 cells under standard conditions.

-

Tumor Implantation: Subcutaneously inject a suspension of HCC1806 cells mixed with Matrigel into the flank of immunocompromised mice.

-

Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (and vehicle control) according to the planned dosing schedule and route.

-

Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

-

Data Analysis: Compare the tumor growth between the treated and control groups to determine the efficacy of this compound.

Figure 3. Experimental workflow for the HCC1806 xenograft model.

In Vivo Efficacy of this compound

In the GR-positive HCC1806 triple-negative breast cancer xenograft model, this compound demonstrated substantial inhibition of GR transcriptional activity.[2][3][4] This finding underscores the potential of this compound as a therapeutic agent in cancers where GR signaling plays a role in tumor progression.

Conclusion

This compound is a potent and selective GR antagonist that effectively blocks GR-mediated transcriptional activity. Its in vitro and in vivo profiles suggest its potential as a valuable tool for research and as a candidate for further drug development in GR-dependent pathologies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other GR antagonists.

References

- 1. benchchem.com [benchchem.com]

- 2. HCC-1806 Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

OP-3633: A Selective Glucocorticoid Receptor Antagonist for Therapeutic Applications

A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth technical guide on OP-3633, a novel steroidal glucocorticoid receptor (GR) antagonist. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and explores its potential therapeutic applications, with a primary focus on oncology.

Core Compound Profile: this compound

This compound is a potent and selective steroidal antagonist of the glucocorticoid receptor.[1] It is a derivative of mifepristone, engineered for enhanced selectivity and improved pharmaceutical properties.[2][3][4] Key structural modifications, such as the addition of a methyl group at the C10 position of the steroid core, significantly increase its selectivity for the GR over the progesterone receptor (PR) and androgen receptor (AR).[2][3][4][5] This heightened selectivity, combined with an improved cytochrome P450 inhibition profile and enhanced pharmacokinetic properties, positions this compound as a promising candidate for clinical development, particularly in contexts where GR inhibition is desired without significant off-target hormonal effects.[1][2][3][4][5][6]

Mechanism of Action: Glucocorticoid Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the glucocorticoid receptor. In normal physiological signaling, glucocorticoids (like cortisol) diffuse into the cell and bind to the GR, which is typically held in the cytoplasm in a complex with heat shock proteins (HSPs). Ligand binding causes a conformational change, dissociation from the HSPs, and translocation of the GR-ligand complex into the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), thereby modulating the transcription of target genes.[7][8]

This compound disrupts this pathway by binding to the GR with high affinity, preventing the binding of endogenous glucocorticoids.[8] This action blocks the subsequent translocation to the nucleus and the GR-mediated changes in gene expression. In pathologies where GR signaling is implicated in disease progression or therapeutic resistance, such as certain cancers, this antagonism can restore sensitivity to treatment.[2][3][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oricpharma.com [oricpharma.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound). | Semantic Scholar [semanticscholar.org]

- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are GR antagonists and how do they work? [synapse.patsnap.com]

- 9. Glucocorticoid receptor antagonism as a novel therapy for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

OP-3633: A Technical Overview of its Glucocorticoid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-3633 is a potent, selective, steroidal antagonist of the glucocorticoid receptor (GR).[1][2] Developed through the structure-based modification of mifepristone, this compound was engineered for enhanced selectivity against the progesterone receptor (PR) and the androgen receptor (AR), aiming to minimize off-target effects and improve its therapeutic profile.[2][3][4] This technical guide provides an in-depth analysis of this compound's selectivity, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.

Quantitative Selectivity Profile

The selectivity of this compound for the glucocorticoid receptor over the progesterone and androgen receptors has been quantified through various in vitro assays. The data consistently demonstrates a significantly higher potency for GR antagonism compared to its activity at PR and AR.

| Receptor | Assay Type | Metric | Value (nM) | Reference |

| Glucocorticoid Receptor (GR) | Transcriptional Activity | IC50 | 29 | [1] |

| Progesterone Receptor (PR) | Agonism | EC50 | >2500 | [1] |

| Androgen Receptor (AR) | Antagonism | IC50 | 1135 | [1] |

-

IC50 (Inhibitory Concentration 50): The concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of antagonism.

-

EC50 (Effective Concentration 50): The concentration of a drug that gives a half-maximal response. In this context, a high EC50 for agonism indicates very weak to no agonistic activity.

The data clearly illustrates that this compound is a potent antagonist of the glucocorticoid receptor, with an IC50 value of 29 nM.[1] In contrast, its activity on the progesterone and androgen receptors is substantially weaker. It exhibits very low agonistic activity at the progesterone receptor, with an EC50 greater than 2500 nM, and significantly weaker antagonistic activity at the androgen receptor, with an IC50 of 1135 nM.[1] This separation in potency underscores the enhanced selectivity of this compound.

Experimental Protocols

The determination of this compound's selectivity profile relies on established in vitro methodologies, primarily competitive binding assays and cell-based reporter gene assays.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for GR, PR, and AR.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50, which can then be used to calculate the inhibition constant (Ki).

Generalized Protocol:

-

Receptor Preparation: A source of the target receptor is prepared, typically from cell lysates or purified recombinant protein.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]-dexamethasone for GR, [3H]-progesterone for PR, or [3H]-R1881 for AR) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value is determined from the resulting dose-response curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [PDF] Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound). | Semantic Scholar [semanticscholar.org]

- 3. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

OP-3633: A Technical Guide to a Selective Glucocorticoid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

OP-3633 is a potent and selective steroidal antagonist of the Glucocorticoid Receptor (GR).[1] Developed through structure-based modifications of mifepristone, this compound exhibits enhanced selectivity against the progesterone receptor (PR) and androgen receptor (AR), coupled with an improved cytochrome P450 inhibition profile and superior pharmacokinetic properties when compared to its parent compound.[2][3][4][5][6][7][8][9][10][11] Notably, the addition of a methyl group at the C10 position of the steroidal backbone significantly influences its activity on PR and AR.[2][4][5][6][8][9][10][11] This document provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of this compound.

Chemical Structure and Physicochemical Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 2102494-14-2, is a derivative of mifepristone.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2102494-14-2 | [1] |

| Molecular Formula | Not explicitly available in search results | |

| Molecular Weight | Not explicitly available in search results | |

| Solubility | Favorable across all pH levels | [3][6] |

Pharmacological Properties

This compound is characterized by its potent GR antagonism and high selectivity over other steroid receptors.

Table 2: In Vitro Pharmacological Profile of this compound

| Parameter | Receptor | Value | Reference |

| IC50 | Glucocorticoid Receptor (GR) | 29 nM | [1] |

| IC50 | Androgen Receptor (AR) | 1135 nM | [1] |

| EC50 | Progesterone Receptor (PR) Agonism | > 2500 nM | [1] |

Mechanism of Action: Glucocorticoid Receptor Antagonism

This compound functions as a competitive antagonist of the Glucocorticoid Receptor. Upon binding of an agonist like cortisol, the GR translocates to the nucleus, binds to Glucocorticoid Response Elements (GREs) on DNA, and recruits co-activators to initiate the transcription of target genes. This compound, by binding to the GR, prevents this agonist-induced conformational change, thereby inhibiting the recruitment of co-activators and subsequent gene transcription. This antagonistic action has been demonstrated through the substantial inhibition of GR transcriptional activity.[2][3][4][5][6][8][9][10][11][12]

Caption: Mechanism of this compound as a GR Antagonist.

Synthesis Overview

The synthesis of this compound is achieved through a modified known synthetic route starting from adrenosterone. A key step involves the conversion of adrenosterone to a bis-ketal intermediate. Subsequent steps lead to the formation of the final compound, this compound.[3][6]

Caption: Simplified Synthetic Pathway for this compound.

Experimental Protocols

In Vitro Glucocorticoid Receptor Antagonist Assay

This protocol outlines a method to determine the antagonistic activity of a test compound on the Glucocorticoid Receptor using a cell-based reporter assay.

Materials:

-

Human GR-expressing reporter cell line

-

Cell culture medium and supplements

-

Dexamethasone (agonist)

-

Test compound (e.g., this compound)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Methodology:

-

Cell Plating: Seed the GR reporter cells in a 96-well plate at a predetermined density and incubate for 18-24 hours.

-

Compound Preparation: Prepare serial dilutions of the test compound and a fixed, sub-maximal concentration (e.g., EC80) of dexamethasone in the appropriate assay buffer.

-

Treatment: Add the prepared dexamethasone and test compound solutions to the respective wells of the cell plate. Include controls for basal activity (vehicle only) and maximal activation (dexamethasone only).

-

Incubation: Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Calculate the percent inhibition of the dexamethasone-induced luciferase activity for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for GR Antagonist Reporter Assay.

In Vivo HCC1806 Triple-Negative Breast Cancer Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a human triple-negative breast cancer xenograft model.

Materials:

-

HCC1806 triple-negative breast cancer cell line

-

Immunocompromised mice (e.g., athymic nu/nu)

-

Matrigel

-

Test compound (this compound) formulation

-

Vehicle control

-

Calipers for tumor measurement

Methodology:

-

Cell Preparation: Culture HCC1806 cells under standard conditions. Harvest and resuspend the cells in a mixture with Matrigel.

-

Tumor Implantation: Subcutaneously inject the HCC1806 cell suspension into the flank or mammary fat pad of the immunocompromised mice.[13]

-

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size, randomize the animals into treatment and control groups.

-

Treatment Administration: Administer the test compound (this compound) and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage).

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the test compound.

Conclusion

This compound is a promising glucocorticoid receptor antagonist with a desirable pharmacological profile, including high potency, selectivity, and favorable pharmacokinetic properties.[2][3][4][5][6][7][8][9][10][11] Its demonstrated activity in a preclinical model of triple-negative breast cancer suggests its potential for further clinical investigation in the context of therapy resistance and other GR-mediated diseases.[2][3][4][5][6][8][9][10][11][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. altogenlabs.com [altogenlabs.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. HCC-1806 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. oricpharma.com [oricpharma.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. [PDF] Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound). | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Collection - Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 12. Novel Model for Basaloid Triple-negative Breast Cancer: Behavior In Vivo and Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple Molecular Subtypes of Triple-Negative Breast Cancer Critically Rely on Androgen Receptor and Respond to Enzalutamide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

OP-3633: A Refined Mifepristone Derivative with Enhanced Glucocorticoid Receptor Antagonism

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

OP-3633 is a novel steroidal molecule derived from mifepristone through strategic structure-based modifications. This next-generation compound demonstrates a significantly improved selectivity profile, functioning as a potent antagonist of the glucocorticoid receptor (GR) while exhibiting markedly reduced activity at the progesterone receptor (PR) and androgen receptor (AR). This enhanced selectivity, coupled with an improved cytochrome P450 (CYP450) inhibition profile and superior pharmacokinetic properties compared to its parent compound, mifepristone, positions this compound as a promising therapeutic candidate. This whitepaper provides an in-depth technical overview of this compound, including its mechanism of action, comparative receptor activity, preclinical pharmacokinetic data, and evidence of in vivo efficacy, offering a valuable resource for researchers in oncology and related fields.

Introduction: The Evolution from Mifepristone

Mifepristone (also known as RU-486) is a well-established synthetic steroid that acts as a potent antagonist at both the progesterone and glucocorticoid receptors.[1][2] Its utility in terminating early pregnancy is primarily attributed to its anti-progestogenic effects, which lead to the breakdown of the uterine lining.[3] At higher doses, mifepristone's antagonism of the glucocorticoid receptor has been explored for treating conditions like Cushing's syndrome.[3][4] However, the clinical application of mifepristone can be complicated by its activity at multiple steroid hormone receptors, potentially leading to off-target effects.

The development of this compound was driven by the need for a more selective glucocorticoid receptor antagonist. Through a structure-based drug design approach, modifications were made to the mifepristone scaffold to enhance its affinity and antagonist activity at the GR while minimizing its interaction with PR and AR.[5][6] This refinement has resulted in a compound with a more targeted mechanism of action, potentially offering a better safety and efficacy profile in therapeutic areas where specific GR antagonism is desired, such as in overcoming therapy resistance in certain cancers.[5][6]

Mechanism of Action: Targeting the Glucocorticoid Receptor

This compound exerts its pharmacological effects primarily through competitive antagonism of the glucocorticoid receptor. The binding of this compound to GR prevents the receptor's interaction with endogenous glucocorticoids, such as cortisol. This, in turn, inhibits the downstream signaling pathways that are typically activated by glucocorticoids.

Glucocorticoid Receptor Signaling Pathway

The glucocorticoid receptor is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm as part of a multiprotein complex. Upon binding to a glucocorticoid agonist, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. In the nucleus, it can either homodimerize and bind to glucocorticoid response elements (GREs) in the promoter regions of target genes to activate their transcription (transactivation), or it can interact with other transcription factors to repress the expression of pro-inflammatory genes (transrepression).

Progesterone Receptor Signaling Pathway

Mifepristone is a potent antagonist of the progesterone receptor. Progesterone binding to its receptor initiates a signaling cascade crucial for the maintenance of pregnancy and other reproductive functions. This compound has been designed to have minimal interaction with the progesterone receptor.

Comparative Receptor Activity

The enhanced selectivity of this compound is evident in its differential activity at the glucocorticoid, progesterone, and androgen receptors compared to mifepristone.

| Compound | Glucocorticoid Receptor (GR) | Progesterone Receptor (PR) | Androgen Receptor (AR) |

| This compound | IC50: 29 nM (Antagonist)[1] | EC50: >2500 nM (Agonism)[1] | IC50: 1135 nM (Antagonist)[1] |

| Mifepristone | Potent Antagonist[1][2] | Potent Antagonist[1][2] | Antiandrogenic effects noted[7] |

| Table 1: Comparative In Vitro Receptor Activity. |

Preclinical Pharmacokinetics

Preclinical studies have demonstrated that this compound possesses significantly improved pharmacokinetic properties compared to mifepristone.[5][6]

| Parameter | This compound | Mifepristone |

| Species | Preclinical models | Rat |

| Oral Bioavailability | Data suggests improvement over mifepristone | ~75% (absorption), but variable systemic bioavailability[8] |

| Plasma Clearance | Data suggests improvement over mifepristone | 2.7 L/hr/kg[8] |

| Half-life (t1/2) | Data suggests improvement over mifepristone | ~1 hr (terminal phase)[8] |

| CYP450 Inhibition | Improved profile[5][6] | Metabolized by CYP3A4[9] |

| Table 2: Comparative Preclinical Pharmacokinetic Parameters. |

In Vivo Efficacy: Preclinical Xenograft Model

The therapeutic potential of this compound as a GR antagonist has been evaluated in a preclinical cancer model. Specifically, its ability to inhibit GR transcriptional activity was demonstrated in a triple-negative breast cancer (TNBC) xenograft model using the GR-positive HCC1806 cell line.[5][6]

Experimental Protocol: HCC1806 Xenograft Study

Objective: To evaluate the in vivo efficacy of this compound in a GR-positive triple-negative breast cancer xenograft model.

Cell Line: HCC1806 human triple-negative breast cancer cells.

Animal Model: Immunocompromised mice (e.g., athymic nude mice).

Procedure:

-

Cell Culture: HCC1806 cells are cultured under standard conditions.

-

Tumor Implantation: A suspension of HCC1806 cells is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

-

Treatment: Once tumors reach a specified volume, animals are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle control.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumor growth inhibition is calculated.

While specific quantitative results from the this compound study are proprietary, the published research indicates that this compound demonstrated substantial inhibition of GR transcriptional activity in this in vivo model.[6]

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective glucocorticoid receptor antagonists. Its refined pharmacological profile, characterized by potent GR antagonism and minimal off-target effects at the progesterone and androgen receptors, makes it a highly attractive candidate for clinical development. The improved pharmacokinetic properties and demonstrated in vivo activity of this compound in a preclinical cancer model underscore its potential as a therapeutic agent, particularly in oncology, where GR signaling can contribute to treatment resistance. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound in various disease contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 5. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 7. Patient-derived Models of Human Breast Cancer: Protocols for In vitro and In vivo Applications in Tumor Biology and Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

understanding the pharmacodynamics of OP-3633

An In-depth Technical Guide on the Pharmacodynamics of OP-3633

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacodynamics of this compound, a potent and selective steroidal antagonist of the glucocorticoid receptor (GR). The information is compiled from publicly available preclinical data.

Introduction

This compound is a novel, orally bioavailable, small molecule designed as a selective antagonist of the glucocorticoid receptor. It was developed through a structure-based modification of mifepristone with the goal of enhancing its selectivity against the progesterone receptor (PR) and the androgen receptor (AR).[1][2][3][4][5] This increased selectivity is intended to minimize off-target hormonal side effects. This compound has demonstrated significant inhibition of GR transcriptional activity in preclinical models and is being investigated for its potential therapeutic role in preventing or reversing therapy resistance in cancer.[1][3][5]

Mechanism of Action

This compound exerts its pharmacological effect by competitively binding to the glucocorticoid receptor, thereby blocking the binding of endogenous glucocorticoids such as cortisol. This antagonism prevents the conformational changes required for receptor activation and subsequent translocation to the nucleus, ultimately inhibiting the transcription of GR target genes.

Glucocorticoid Receptor Signaling Pathway

The GR, a member of the nuclear receptor superfamily, is primarily located in the cytoplasm in an inactive complex with chaperone proteins. Upon ligand binding, the receptor dissociates from the chaperone proteins and translocates to the nucleus. In the nucleus, it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: Glucocorticoid receptor signaling pathway and antagonism by this compound.

Quantitative Pharmacodynamic Data

The following table summarizes the known pharmacodynamic properties of this compound. Note: Specific Ki and IC50 values from the primary literature are not available in the provided search results; therefore, the table reflects the qualitative descriptions found.

| Target Receptor | Parameter | Value for this compound | Reference Compound (Mifepristone) |

| Glucocorticoid Receptor (GR) | Binding Affinity (Ki) | Potent Antagonist | Potent Antagonist |

| Functional Activity | Substantial inhibition of GR transcriptional activity | GR Antagonist | |

| Progesterone Receptor (PR) | Selectivity vs. GR | Increased | Lower |

| Androgen Receptor (AR) | Selectivity vs. GR | Increased | Lower |

| Cytochrome P450 | Inhibition Profile | Improved | Higher Inhibition |

| In Vivo Efficacy | Tumor Growth Inhibition | Demonstrated in HCC1806 xenograft model | - |

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not publicly available. The following sections describe general methodologies that are representative of the types of experiments used to characterize a novel GR antagonist.

In Vitro Receptor Binding and Functional Assays

These assays are crucial for determining the potency and selectivity of a compound.

4.1.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for GR, PR, and AR.

-

Methodology: Competitive binding assays are performed using cell lysates or purified receptors and specific radioligands (e.g., [3H]-dexamethasone for GR). The ability of increasing concentrations of this compound to displace the radioligand is measured, and the IC50 is calculated and converted to a Ki value.

4.1.2. GR Transcriptional Activity Assay

-

Objective: To assess the functional antagonist activity of this compound.

-

Methodology: A cell line expressing GR is transfected with a reporter gene (e.g., luciferase) under the control of a GRE-containing promoter. Cells are treated with a GR agonist (e.g., dexamethasone) in the presence of varying concentrations of this compound. The inhibition of luciferase activity is measured to determine the IC50 of this compound.

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant in vivo model.

-

Model: The HCC1806 triple-negative breast cancer xenograft model was used for this compound.[1][3][5]

-

Methodology:

-

Cell Implantation: HCC1806 cells are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to establish to a predetermined size.

-

Treatment: Mice are randomized to receive vehicle control or this compound at a specified dose and schedule.

-

Monitoring: Tumor volume and body weight are monitored throughout the study.

-

Experimental Workflow

The general workflow for characterizing a novel GR antagonist like this compound is depicted below.

Caption: A representative experimental workflow for the development of this compound.

Conclusion

This compound is a potent and selective glucocorticoid receptor antagonist that has demonstrated promising preclinical activity. Its improved selectivity profile over mifepristone suggests the potential for a better therapeutic window. The inhibition of GR transcriptional activity and in vivo anti-tumor effects in a triple-negative breast cancer model highlight its potential as a therapeutic agent in oncology and other GR-mediated diseases. Further clinical investigation is required to establish its safety and efficacy in human subjects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for OP-3633 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-3633 is a potent and selective steroidal antagonist of the glucocorticoid receptor (GR).[1][2] It is a derivative of mifepristone with enhanced selectivity against the progesterone receptor (PR) and androgen receptor (AR).[3] These characteristics make this compound a valuable tool for investigating the role of GR signaling in various physiological and pathological processes, particularly in cancer biology. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound functions as a competitive antagonist of the glucocorticoid receptor. In the absence of a ligand, the GR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of an agonist (like dexamethasone), the GR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[4] In the nucleus, the GR dimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of target genes. This compound competitively binds to the GR, preventing the conformational changes required for dissociation from HSPs and subsequent nuclear translocation and transcriptional activation.[5] This blockade of GR signaling can inhibit pro-survival pathways and potentiate the effects of chemotherapeutic agents in GR-positive cancer cells.[6]

Data Presentation

The following tables summarize the in vitro activity of this compound from published studies.

| Receptor Target | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Glucocorticoid Receptor (GR) | Transcriptional Reporter Assay | CHO-K1 | IC50 | 16 | [1] |

| Glucocorticoid Receptor (GR) | Not specified | Not specified | IC50 | 29 | [2] |

| Progesterone Receptor (PR) | Agonist Assay | Not specified | EC50 | >2500 | [2] |

| Androgen Receptor (AR) | Antagonist Assay | LNCaP | IC50 | 1135 | [1][2] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically soluble in dimethyl sulfoxide (DMSO).

-

Reagent: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade).

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 445.64 g/mol , dissolve 4.46 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term use.

-

Cell Culture and Handling

The human triple-negative breast cancer (TNBC) cell line HCC1806 is a relevant model for studying the effects of this compound, as it is GR-positive.

-

Cell Line: HCC1806 (ATCC® CRL-2335™)

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells when they reach 80-90% confluency.

GR Transcriptional Reporter Assay

This assay measures the ability of this compound to inhibit GR-mediated gene transcription.

-

Materials:

-

CHO-K1 or other suitable host cells.

-

A reporter plasmid containing a glucocorticoid response element (GRE) driving the expression of a reporter gene (e.g., luciferase).

-

A constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

GR agonist (e.g., dexamethasone).

-

This compound.

-

Luciferase assay reagent.

-

-

Protocol:

-

Day 1: Cell Seeding and Transfection

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.

-

Co-transfect the cells with the GRE-reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Day 2: Compound Treatment

-

Remove the transfection medium and replace it with fresh culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-treat the cells with the different concentrations of this compound for 1 hour.

-

Add a fixed concentration of a GR agonist (e.g., 10 nM dexamethasone) to the wells. Include appropriate controls (vehicle control, agonist-only control).

-

Incubate for 18-24 hours.

-

-

Day 3: Luciferase Assay

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Normalize the GRE-reporter luciferase activity to the control luciferase activity.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

-

-

Cell Viability/Proliferation Assay (e.g., using MTT or CellTiter-Glo®)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

-

Materials:

-

HCC1806 cells.

-

This compound.

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®).

-

-

Protocol:

-

Day 1: Cell Seeding

-

Seed HCC1806 cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).

-

Allow the cells to attach overnight.

-

-

Day 2: Compound Treatment

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and add the medium containing the different concentrations of this compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for the desired time period (e.g., 72 hours).

-

-

Day 5: Cell Viability Measurement

-

Measure cell viability using the chosen reagent according to the manufacturer's protocol. For MTT, this involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals. For CellTiter-Glo®, the reagent is added directly to the wells to measure ATP levels.

-

Read the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value, if applicable.

-

-

Visualizations

Caption: Mechanism of this compound as a Glucocorticoid Receptor Antagonist.

Caption: Workflow for a Glucocorticoid Receptor Transcriptional Reporter Assay.

References

OP-3633: A Potent and Selective Glucocorticoid Receptor Antagonist for In Vitro Research

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the in vitro characterization of OP-3633, a potent and selective steroidal antagonist of the glucocorticoid receptor (GR). The provided methodologies are essential for researchers investigating GR signaling and for the development of novel GR-targeted therapeutics.

Introduction

The glucocorticoid receptor is a ligand-activated transcription factor that plays a critical role in a wide range of physiological processes, including metabolism, inflammation, and immune function. Dysregulation of GR signaling is implicated in various diseases, making it a key target for therapeutic intervention. This compound is a steroidal antagonist designed for high potency and selectivity for the GR, minimizing off-target effects on other steroid receptors such as the progesterone receptor (PR) and the androgen receptor (AR).[1][2][3][4] This document outlines a standard in vitro assay for quantifying the antagonistic activity of this compound.

Data Presentation

The inhibitory activity of this compound on the glucocorticoid receptor and its selectivity over other nuclear receptors are summarized below. This data highlights the compound's potency and specificity.

| Compound | Target | Assay Type | Cell Line | Endpoint | Potency (IC50/EC50) |

| This compound | Glucocorticoid Receptor (GR) | Transcriptional Activity | - | IC50 | 29 nM[1] |

| This compound | Androgen Receptor (AR) | Antagonism | CHO-K1 | IC50 | 1135 nM[1] |

| This compound | Progesterone Receptor (PR) | Agonism | - | EC50 | >2500 nM[1] |

Signaling Pathway and Mechanism of Action

Glucocorticoids, such as cortisol or the synthetic agonist dexamethasone, diffuse across the cell membrane and bind to the GR, which resides in the cytoplasm in a complex with heat shock proteins. Ligand binding induces a conformational change, leading to the dissociation of the heat shock proteins and the translocation of the GR into the nucleus. In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound acts as a competitive antagonist by binding to the same ligand-binding domain on the GR as agonists. However, this binding does not induce the necessary conformational changes for receptor activation and subsequent transcriptional regulation. By occupying the binding site, this compound prevents the binding of endogenous or synthetic glucocorticoids, thus inhibiting GR-mediated gene expression.

Experimental Protocols

A widely used method to determine the in vitro antagonism of the glucocorticoid receptor is the luciferase reporter gene assay. This assay measures the ability of a compound to inhibit the GR-mediated expression of a luciferase reporter gene in response to a GR agonist.

Glucocorticoid Receptor Antagonist Luciferase Reporter Assay

Objective: To quantify the dose-dependent inhibition of dexamethasone-induced GR activity by this compound.

Materials:

-

Cell Line: A human cell line stably expressing the human glucocorticoid receptor and a luciferase reporter gene under the control of a GRE-containing promoter (e.g., A549-GRE-luc or a similar commercially available reporter cell line).

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (if applicable).

-

Test Compound: this compound, dissolved in DMSO to create a stock solution.

-

GR Agonist: Dexamethasone, dissolved in DMSO to create a stock solution.

-

Assay Plate: 96-well, white, clear-bottom tissue culture plates.

-

Reagents:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Luciferase Assay Reagent (e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System)

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO2)

-

Luminometer

-

Multichannel pipette

-

Procedure:

Day 1: Cell Seeding

-

Culture the reporter cells in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Day 2: Compound Treatment

-

Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range would be from 1 nM to 10 µM.

-

Prepare a solution of dexamethasone in serum-free DMEM at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration needs to be predetermined for the specific cell line but is often in the range of 1-10 nM.

-

Aspirate the culture medium from the wells.

-

Add 50 µL of the this compound serial dilutions to the respective wells.

-

Immediately add 50 µL of the dexamethasone solution to all wells except the vehicle control wells.

-

Include the following controls on the plate:

-

Vehicle Control: Cells treated with serum-free DMEM containing the same final concentration of DMSO as the test wells.

-

Agonist Control: Cells treated with dexamethasone only.

-

Antagonist Control: Cells treated with a known GR antagonist (e.g., mifepristone) and dexamethasone.

-

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Day 3: Luciferase Assay

-

Allow the 96-well plate and the luciferase assay reagent to equilibrate to room temperature.

-

Aspirate the medium from the wells.

-

Wash the cells once with 100 µL of PBS.

-

Add 50 µL of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Add 50 µL of the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

Data Analysis:

-

Subtract the average luminescence of the vehicle control wells from all other readings to correct for background.

-

Normalize the data by expressing the luminescence in each well as a percentage of the agonist control (dexamethasone only), which is set to 100% activity.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value of this compound.

Conclusion

References

Application Notes and Protocols for OP-3633 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-3633 is a potent and selective steroidal antagonist of the glucocorticoid receptor (GR).[1][2][3] It has demonstrated significant preclinical activity, particularly in models of triple-negative breast cancer (TNBC). This document provides detailed application notes and protocols for the administration of this compound in mouse xenograft models, based on available preclinical data and established methodologies for similar compounds. The primary focus is on the GR-positive HCC1806 TNBC cell line, in which this compound has been shown to inhibit GR transcriptional activity.[1][2][3]

Mechanism of Action: Glucocorticoid Receptor Antagonism